PDK4-IN-1 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

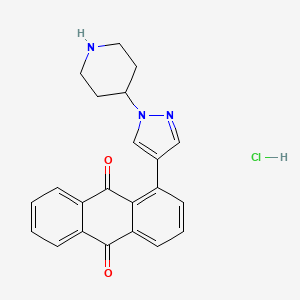

1-(1-piperidin-4-ylpyrazol-4-yl)anthracene-9,10-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2.ClH/c26-21-17-4-1-2-5-18(17)22(27)20-16(6-3-7-19(20)21)14-12-24-25(13-14)15-8-10-23-11-9-15;/h1-7,12-13,15,23H,8-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMLKZKPNALXKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)C3=C4C(=CC=C3)C(=O)C5=CC=CC=C5C4=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of PDK4-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PDK4-IN-1 hydrochloride, an orally active anthraquinone (B42736) derivative, has emerged as a potent and selective allosteric inhibitor of pyruvate (B1213749) dehydrogenase kinase 4 (PDK4). This technical guide provides an in-depth exploration of its mechanism of action, detailing its molecular interactions, downstream signaling effects, and cellular consequences. Through a comprehensive review of preclinical data, this document elucidates how this compound modulates cellular metabolism and induces anticancer effects, offering a valuable resource for researchers in oncology, metabolism, and drug discovery. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described in detail. Signaling pathways and experimental workflows are visually represented using diagrams to facilitate a clear understanding of the complex biological processes involved.

Introduction

Pyruvate dehydrogenase kinase 4 (PDK4) is a mitochondrial serine kinase that plays a pivotal role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC). By phosphorylating and inactivating the E1α subunit of PDC (PDHE1α), PDK4 acts as a crucial switch, diverting pyruvate from mitochondrial oxidation towards lactate (B86563) production, a phenomenon famously observed in cancer cells known as the Warburg effect. Upregulation of PDK4 is associated with various pathologies, including cancer, diabetes, and heart failure, making it an attractive therapeutic target. This compound has been identified as a potent inhibitor of PDK4, demonstrating significant potential in preclinical models of cancer and metabolic diseases.[1][2][3] This guide will dissect the intricate mechanism through which this compound exerts its biological effects.

Core Mechanism of Action: Allosteric Inhibition of PDK4

This compound functions as an allosteric inhibitor of PDK4.[2] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that alters the enzyme's catalytic activity. This mode of inhibition often affords greater selectivity and can offer advantages in terms of overcoming resistance mechanisms.

The primary molecular consequence of this compound binding is the inhibition of PDK4's kinase activity, preventing the phosphorylation of its substrate, PDHE1α.[1][3] This leads to the reactivation of the PDC, thereby enhancing the conversion of pyruvate to acetyl-CoA and promoting mitochondrial respiration.

Quantitative Efficacy and Potency

The inhibitory potency of this compound has been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) against PDK4 is a key parameter demonstrating its high affinity and potency.

| Parameter | Value | Assay System | Reference |

| IC50 | 84 nM | In vitro PDK4 kinase assay | [1][3][4] |

Downstream Signaling Pathways and Cellular Effects

The inhibition of PDK4 by this compound initiates a cascade of downstream events that collectively contribute to its anti-cancer and metabolic regulatory properties. These effects are primarily mediated through the reactivation of the pyruvate dehydrogenase complex, leading to profound shifts in cellular metabolism and the activation of key signaling pathways.

Reversal of the Warburg Effect and Metabolic Reprogramming

By inhibiting PDK4, this compound directly counters the Warburg effect. The resulting increase in PDC activity shunts pyruvate into the tricarboxylic acid (TCA) cycle, promoting oxidative phosphorylation over aerobic glycolysis. This metabolic reprogramming has significant implications for cancer cells, which are highly dependent on glycolysis for energy production and the generation of biosynthetic precursors.

Caption: Metabolic shift induced by this compound.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in cancer cells.[1][3] This programmed cell death is triggered through the modulation of key apoptosis-regulating proteins. The treatment of human colon cancer cell lines, HCT116 and RKO, with this compound leads to a dose-dependent increase in apoptosis.[1] Mechanistically, this is associated with an increased expression of the pro-apoptotic protein BAX and a decreased expression of the anti-apoptotic protein BCL-xL.[1][3] The activation of the apoptotic cascade is further evidenced by the cleavage of PARP1 and caspase-3.[1][3]

Modulation of Key Signaling Pathways

The metabolic alterations induced by this compound reverberate through several critical signaling pathways that govern cell survival, proliferation, and death.

-

p53 Activation: Treatment with this compound leads to a dose-dependent increase in the phosphorylation of the tumor suppressor protein p53 on serine 15 in HCT116 and RKO cells.[1][3] Phosphorylation at this site is a key event in p53 activation, leading to its stabilization and enhanced transcriptional activity, which can promote apoptosis and cell cycle arrest.

-

Akt Signaling: In AML12 cells, a non-cancerous mouse hepatocyte cell line, this compound has been observed to increase the phosphorylation of Akt.[1] The role of Akt signaling in the context of PDK4 inhibition in cancer cells is complex and may be cell-type dependent, warranting further investigation.

Caption: Signaling cascade initiated by this compound leading to apoptosis.

In Vivo Efficacy

In preclinical animal models, this compound has demonstrated significant biological activity. In C57BL/6J mice, oral administration of this compound at 100 mg/kg daily for one week resulted in a significant improvement in glucose tolerance.[1] This finding underscores the compound's potential for the treatment of metabolic disorders.

Detailed Experimental Protocols

In Vitro PDK4 Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDK4.

-

Principle: A radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate peptide by the kinase.

-

Materials:

-

Recombinant human PDK4 enzyme.

-

Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.

-

[γ-³³P]ATP.

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT, 0.1 mg/ml BSA).

-

This compound serially diluted in DMSO.

-

96-well plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, substrate, and MgCl₂.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the PDK4 enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the effect of this compound on the proliferation of cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Materials:

-

HCT116 and RKO human colon cancer cell lines.

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

This compound.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed HCT116 or RKO cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10-50 μM) or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

-

After the treatment period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 μL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Principle: This flow cytometry-based assay uses Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic or necrotic cells).

-

Materials:

-

HCT116 and RKO cells.

-

This compound.

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Binding buffer.

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 10-50 μM) for 24 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 μL of binding buffer.

-

Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 μL of binding buffer to each sample.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Caption: Experimental workflow for the apoptosis assay.

Western Blot Analysis

-

Objective: To detect changes in the expression and phosphorylation status of key signaling proteins.

-

Procedure:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-PDHE1α (Ser293), p-Akt (Ser473), p-p53 (Ser15), BAX, BCL-xL, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Conclusion

This compound is a potent and specific allosteric inhibitor of PDK4 that demonstrates significant anti-cancer and metabolic modulatory effects in preclinical studies. Its mechanism of action is centered on the inhibition of PDK4 kinase activity, leading to the reactivation of the pyruvate dehydrogenase complex. This fundamental action triggers a metabolic shift away from aerobic glycolysis and towards oxidative phosphorylation, a state that is detrimental to the survival and proliferation of many cancer cells. The downstream consequences of this metabolic reprogramming include the induction of apoptosis, mediated by the activation of the p53 tumor suppressor pathway and the modulation of BCL-2 family proteins. The in vivo efficacy of this compound in improving glucose tolerance further highlights its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this promising therapeutic agent. Further research is warranted to fully elucidate its complex interplay with various signaling networks and to explore its clinical utility in the treatment of cancer and metabolic diseases.

References

- 1. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 3. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Colon Cell HCT-116-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to PDK4-IN-1 Hydrochloride: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of PDK4-IN-1 hydrochloride, a potent and orally active inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4). This document is intended to serve as a valuable resource for researchers in metabolic diseases, oncology, and medicinal chemistry.

Chemical Structure and Properties

This compound is an anthraquinone (B42736) derivative with the chemical name 1-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)anthracene-9,10-dione hydrochloride.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-(1-(piperidin-4-yl)pyrazol-4-yl)anthracene-9,10-dione;hydrochloride | [1] |

| Synonyms | 1-[1-(4-Piperidinyl)-1H-pyrazol-4-yl]-9,10-anthracenedione hydrochloride | |

| CAS Number | 2310262-11-2 | [1][2] |

| Molecular Formula | C₂₂H₂₀ClN₃O₂ | [1][2] |

| Molecular Weight | 393.87 g/mol | [1] |

| SMILES | Cl.O=C1c2ccccc2C(=O)c2c(cccc12)-c1cnn(c1)C1CCNCC1 | |

| InChI Key | ZIMLKZKPNALXKK-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound (referred to as compound 8c in the primary literature) is a multi-step process.[3] The general synthetic scheme is outlined below.

References

Technical Guide: PDK4-IN-1 Hydrochloride (CAS 2310262-11-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PDK4-IN-1 hydrochloride is a potent and orally active allosteric inhibitor of pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), with a half-maximal inhibitory concentration (IC50) of 84 nM.[1][2][3] An anthraquinone (B42736) derivative, this compound has demonstrated significant potential in preclinical studies for its antidiabetic, anticancer, and anti-allergic properties.[1][4] By inhibiting PDK4, PDK4-IN-1 modulates cellular metabolism, promoting glucose utilization and inducing apoptosis in cancer cells. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biological activities, and relevant experimental data and protocols.

Core Data Summary

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2310262-11-2 | [2] |

| Synonyms | 1-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)anthracene-9,10-dione hydrochloride | [5] |

| Molecular Formula | C24H21N3O2 · HCl | Inferred |

| Purity | ≥98% (HPLC) | [5][6] |

| Form | Powder | [5] |

| Color | White to beige | [5] |

| Solubility | H2O: 2 mg/mL (Warmed), DMSO: 79 mg/mL | [2][5] |

| Storage | -20°C (powder, 3 years), -80°C (in solvent, 1 year) | [2][3] |

In Vitro Biological Activity

| Assay | Cell Line / System | Concentration | Effect | Reference |

| PDK4 Inhibition | Recombinant Human PDK4 | IC50 = 84 nM | Potent inhibition | [1][2][3] |

| Cell Proliferation | HCT116, RKO (human colon cancer) | 50 µM (72 hours) | Significant impediment of proliferation and colony formation | [1][7] |

| Apoptosis Induction | HCT116, RKO | 10-50 µM (24 hours) | Dose-dependent increase in apoptosis | [1][3] |

| PDHE1α Phosphorylation | HEK293T | 10 µM (24 hours) | Inhibition of phosphorylation at Ser232, Ser293, and Ser300 | [1][7] |

| Akt Phosphorylation | AML12 (mouse hepatocyte) | 10 µM | Significant increase in p-Akt | [1][7] |

| p53 Phosphorylation | HCT116, RKO | Dose-dependent | Increased phosphorylation on serine 15 | [1][7] |

| Apoptosis Marker Modulation | HCT116, RKO | Not specified | Decreased BCL-xL, increased BAX, increased cleavage of PARP1 and caspase 3 | [1][3] |

| Anti-allergic Activity | IgE/antigen-activated BMMCs | 10 µM, 20 µM | Dose-dependent inhibition of β-hexosaminidase release | [1] |

In Vivo Activity and Pharmacokinetics

| Assay | Animal Model | Dosage | Effect | Reference |

| Glucose Tolerance Test | C57BL/6J mice (diet-induced obesity) | 100 mg/kg (oral, daily for 1 week) | Significantly improved glucose tolerance | [1] |

| Pharmacokinetics | Rat | Not specified | Good bioavailability (64%), long half-life (>7 h), moderate clearance | [8] |

Mechanism of Action and Signaling Pathways

This compound is an allosteric inhibitor that targets the lipoamide (B1675559) binding site of PDK4.[5] PDK4 is a key mitochondrial kinase that negatively regulates the pyruvate dehydrogenase complex (PDC) by phosphorylating its E1α subunit (PDHA1).[9] This phosphorylation inhibits the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting PDK4, PDK4-IN-1 prevents the inactivation of PDC, thereby promoting glucose oxidation. This mechanism is central to its observed antidiabetic and anticancer effects.

PDK4 Signaling in Metabolism and Cancer

Caption: this compound mechanism of action.

Apoptosis Induction Pathway

In cancer cells, the inhibition of PDK4 by this compound leads to the induction of apoptosis. This is mediated through the modulation of key apoptotic proteins.

Caption: Apoptosis induction by this compound.

Experimental Protocols

The following are generalized protocols based on the available literature. For specific details, it is recommended to consult the primary publication by Lee D, et al. (2019).[3]

PDK4 Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This protocol is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the amount of ADP produced during the kinase reaction.

Workflow:

Caption: Workflow for a generic PDK4 kinase inhibition assay.

Materials:

-

Recombinant human PDK4

-

PDK4 substrate (e.g., Pyruvate Dehydrogenase E1)

-

ATP

-

This compound

-

Adapta™ Universal Kinase Assay Kit

-

Assay plates (384-well)

-

Plate reader capable of TR-FRET

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase reaction buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the assay wells.

-

Add the PDK4 enzyme to the wells.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and detect ADP formation by adding the Adapta™ detection solution.

-

Incubate at room temperature to allow the detection reagents to equilibrate.

-

Measure the TR-FRET signal. The signal is inversely proportional to the amount of ADP produced.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or SRB Assay)

Materials:

-

HCT116 or RKO human colon cancer cells

-

Complete culture medium (e.g., McCoy's 5A or DMEM with 10% FBS)

-

This compound

-

96-well cell culture plates

-

MTT or Sulforhodamine B (SRB) reagent

-

Solubilization buffer (for MTT) or Tris base (for SRB)

-

Microplate reader

Procedure:

-

Seed HCT116 or RKO cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-100 µM) or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add the MTT or SRB reagent according to the manufacturer's protocol.

-

Incubate for a specified time to allow for formazan (B1609692) crystal formation (MTT) or protein staining (SRB).

-

Solubilize the formazan crystals or the protein-bound dye.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

HCT116 or RKO cells

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Culture cells and treat with this compound for 24 hours as described for the proliferation assay.

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

In Vivo Glucose Tolerance Test (GTT)

Materials:

-

C57BL/6J mice (e.g., on a high-fat diet to induce obesity/insulin resistance)

-

This compound formulated for oral gavage

-

D-glucose solution (20%)

-

Handheld glucometer and test strips

Procedure:

-

Acclimatize the mice and administer this compound (e.g., 100 mg/kg) or vehicle daily via oral gavage for one week.

-

After the treatment period, fast the mice overnight (approximately 10-12 hours) with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer a bolus of D-glucose (e.g., 2 g/kg body weight) via intraperitoneal injection.

-

Measure blood glucose levels at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance. A lower AUC in the treated group compared to the control group indicates improved glucose tolerance.[4]

Conclusion

This compound is a valuable research tool for investigating the roles of PDK4 in metabolic diseases and cancer. Its potent and specific inhibitory activity, coupled with oral bioavailability, makes it a promising lead compound for further drug development. The data summarized herein highlights its multi-faceted biological effects, warranting further investigation into its therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Discovery of Novel Pyruvate Dehydrogenase Kinase 4 Inhibitors for Potential Oral Treatment of Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyruvate dehydrogenase kinase-4 deficiency lowers blood glucose and improves glucose tolerance in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. reactionbiology.com [reactionbiology.com]

Technical Guide: PDK4-IN-1 Hydrochloride - A Potent Inhibitor of Pyruvate Dehydrogenase Kinase 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PDK4-IN-1 hydrochloride, a potent and orally active inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4). This document details its chemical properties, biological activity, and the signaling pathways it modulates, offering valuable information for researchers in metabolic diseases, oncology, and drug discovery.

Core Data Summary

This compound is an anthraquinone (B42736) derivative that demonstrates significant potential in preclinical research due to its inhibitory action on PDK4, a key regulator of cellular metabolism.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₀ClN₃O₂ | [1] |

| Molecular Weight | 393.87 g/mol | [1] |

| CAS Number | 2310262-11-2 | [1] |

| Appearance | Light yellow to yellow solid | |

| IC₅₀ (PDK4) | 84 nM |

Mechanism of Action and Signaling Pathway

PDK4 is a mitochondrial enzyme that plays a crucial role in cellular metabolism by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase (PDH) complex. The PDH complex is a gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. By inhibiting the PDH complex, PDK4 shifts metabolism away from glucose oxidation and towards glycolysis, even in the presence of oxygen (the Warburg effect), a hallmark of many cancer cells.

This compound, as a potent inhibitor of PDK4, prevents the phosphorylation and inactivation of the PDH complex. This leads to a metabolic shift towards glucose oxidation via the TCA cycle, which can have significant implications for both normal and pathological cellular processes. The signaling pathway below illustrates the central role of PDK4 and the inhibitory action of this compound.

References

A Technical Guide to the Discovery and Development of PDK4-IN-1 Hydrochloride

Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4) has emerged as a critical regulator in cellular metabolism, making it a significant therapeutic target for a range of conditions, including metabolic diseases and cancer.[1][2] PDK4 functions by phosphorylating and thereby inhibiting the Pyruvate Dehydrogenase Complex (PDC), which in turn suppresses the conversion of pyruvate to acetyl-CoA and limits mitochondrial respiration.[1][3] The inhibition of PDK4 can reverse this effect, promoting glucose utilization and offering therapeutic benefits.[1] PDK4-IN-1 hydrochloride, an anthraquinone (B42736) derivative, is a potent and orally active allosteric inhibitor of PDK4 developed for this purpose.[4][5][6][7]

Discovery and Synthesis

This compound (also referred to as compound 8c in initial studies) was identified through structural modifications of a hit anthraquinone compound.[1][2] The developmental process aimed to create a potent inhibitor with favorable pharmacokinetic properties for potential oral administration in treating metabolic diseases and cancer.[2] The resulting compound, an anthraquinone-derived molecule, demonstrated significant inhibitory activity against PDK4.[2][5]

Mechanism of Action

This compound functions as an allosteric inhibitor of PDK4.[2][5] Molecular docking studies have indicated that it binds optimally to the lipoamide-binding site of the PDK4 enzyme.[1][2] This binding prevents PDK4 from phosphorylating key serine residues (Ser232, Ser293, and Ser300) on the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[4][8] By inhibiting this phosphorylation, this compound effectively maintains the activity of the PDC, promoting the conversion of pyruvate into acetyl-CoA for entry into the TCA cycle and enhancing oxidative phosphorylation.[1]

In cancer cells, this mechanism helps to counteract the Warburg effect (aerobic glycolysis).[9] Downstream effects of PDK4 inhibition by this compound in cancer cell lines include the dose-dependent phosphorylation of p53 on serine 15, a decrease in the anti-apoptotic protein BCL-xL, and an increase in the pro-apoptotic protein BAX.[4][8] This cascade ultimately leads to the cleavage of PARP1 and caspase-3, inducing apoptosis.[4][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity

| Parameter | Value | Description |

|---|

| IC₅₀ | 84 nM | The half-maximal inhibitory concentration against PDK4 enzyme activity.[2][4][5][6][8] |

Table 2: Cellular Activity

| Cell Lines | Concentration | Duration | Effect |

|---|---|---|---|

| HCT116 & RKO | 50 µM | 0-72 hours | Significantly impeded cell proliferation.[4][8] |

| HCT116 & RKO | 10-50 µM | 24 hours | Dose-dependently increased apoptosis.[4][8] |

| HEK293T | 10 µM | 24 hours | Inhibited phosphorylation of PDHE1α at Ser232, Ser293, and Ser300.[4][8] |

| AML12 | 10 µM | - | Significantly increased p-Akt.[4][8] |

Table 3: In Vivo Pharmacokinetics (Rat Model)

| Parameter | Value | Description |

|---|---|---|

| Bioavailability | 64% | Oral bioavailability.[4][8] |

| Half-life (t₁/₂) | > 7 hours | Elimination half-life.[4][8] |

| Clearance (CL) | 0.69 | Moderate clearance rate.[4][8] |

Table 4: In Vivo Efficacy

| Model | Dosage | Duration | Effect |

|---|---|---|---|

| Diet-induced obese C57BL/6J mice | 100 mg/kg (oral) | Daily for 1 week | Significantly improved glucose tolerance.[2][4] |

| IgE/antigen-activated BMMCs | 10 µM & 20 µM | - | Dose-dependently inhibited the release of β-hexosaminidase.[4][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments in the evaluation of this compound.

PDK4 Kinase Assay (In Vitro Inhibition)

The inhibitory activity of this compound on PDK4 is determined using a biochemical kinase assay.

-

Reagents and Materials: Recombinant human PDK4 enzyme, pyruvate dehydrogenase E1α subunit (PDHE1α) as a substrate, ATP, kinase assay buffer.

-

Procedure:

-

The PDK4 enzyme is pre-incubated with varying concentrations of this compound in the kinase assay buffer for a specified period at room temperature to allow for inhibitor binding.

-

The kinase reaction is initiated by adding the PDHE1α substrate and ATP.

-

The reaction is allowed to proceed for a set time at 30°C and is then terminated.

-

The level of PDHE1α phosphorylation is quantified, typically using methods like ADP-Glo™ Kinase Assay or by detecting phosphoserine residues with specific antibodies via Western blot or ELISA.

-

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

-

Cell Culture: Human colon cancer cell lines (HCT116 and RKO) are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound (e.g., 50 µM) or a vehicle control (DMSO).

-

The plates are incubated for a period of up to 72 hours.

-

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Blue®.

-

-

Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell proliferation is calculated relative to the vehicle-treated control cells.

Apoptosis Analysis via Flow Cytometry

This method quantifies the extent of apoptosis induced by the compound.

-

Cell Treatment: HCT116 and RKO cells are treated with this compound (10-50 µM) for 24 hours.

-

Procedure:

-

After treatment, both floating and adherent cells are collected.

-

Cells are washed with PBS and then resuspended in a binding buffer.

-

Cells are stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or 7-AAD (to detect late apoptotic/necrotic cells).

-

The stained cells are analyzed using a flow cytometer.

-

-

Data Analysis: The percentage of cells in different quadrants (viable, early apoptosis, late apoptosis, necrosis) is determined to quantify the dose-dependent effect on apoptosis.

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo experiment assesses the effect of the compound on glucose metabolism.

-

Animal Model: Diet-induced obese C57BL/6J mice are used.

-

Procedure:

-

Mice are fasted overnight before the test.

-

This compound (100 mg/kg) is administered orally.

-

After a set period (e.g., 30-60 minutes), a bolus of glucose (e.g., 2 g/kg) is administered orally.

-

Blood glucose levels are measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle control groups to determine the improvement in glucose tolerance.

Conclusion

This compound is a potent, orally bioavailable allosteric inhibitor of PDK4 that has demonstrated promising therapeutic potential in preclinical studies.[2][4][8] Its ability to enhance glucose metabolism and induce apoptosis in cancer cells provides a strong rationale for its further development as a treatment for metabolic disorders and various types of cancer.[2][4] The comprehensive data gathered from in vitro and in vivo experiments underscore its efficacy and favorable pharmacokinetic profile, establishing it as a significant lead compound for targeting cellular metabolism in disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Novel Pyruvate Dehydrogenase Kinase 4 Inhibitors for Potential Oral Treatment of Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. This compound | PDK | Apoptosis | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Target Specificity of PDK4-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PDK4-IN-1 hydrochloride, a potent and orally active allosteric inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4), has emerged as a significant tool compound for investigating cellular metabolism and as a potential therapeutic agent in metabolic diseases and cancer. This technical guide provides a comprehensive overview of the target specificity of this compound, including its primary target affinity, mechanism of action, and available (though limited) data on its broader kinase selectivity. Detailed experimental protocols for key assays are provided to enable researchers to rigorously assess its function and specificity in their own experimental systems.

Introduction

Pyruvate Dehydrogenase Kinase 4 (PDK4) is a mitochondrial serine/threonine kinase that plays a pivotal role in cellular energy homeostasis. By phosphorylating and inactivating the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC), PDK4 acts as a crucial switch, shifting metabolism from glucose oxidation towards glycolysis and fatty acid oxidation. This regulation is vital in various physiological states, including fasting and starvation. Dysregulation of PDK4 activity has been implicated in a range of pathologies, including type 2 diabetes, heart disease, and various cancers, making it an attractive target for therapeutic intervention.

This compound, also identified as compound 8c in its primary publication, is an anthraquinone (B42736) derivative that potently inhibits PDK4 with an IC50 of 84 nM.[1] It functions as an allosteric inhibitor, binding to the lipoamide-binding site of PDK4.[2] This guide will delve into the specifics of its interaction with PDK4 and what is currently known about its effects on other kinases, providing a critical resource for its application in research and drug development.

Core Target Profile

Primary Target: Pyruvate Dehydrogenase Kinase 4 (PDK4)

This compound demonstrates high potency against its primary target, PDK4. The key quantitative measure of its activity is summarized in the table below.

| Target | Parameter | Value | Assay Type | Reference |

| PDK4 | IC50 | 84 nM | Biochemical Kinase Assay | [1] |

Mechanism of Action

This compound is an allosteric inhibitor of PDK4.[2] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct site on the enzyme, often leading to higher selectivity. In the case of PDK4-IN-1, it binds to the lipoamide-binding pocket, a site essential for the interaction of PDK4 with its substrate, the E2 subunit of the Pyruvate Dehydrogenase Complex. By occupying this site, PDK4-IN-1 prevents the proper docking of PDK4 to the PDC, thereby inhibiting the phosphorylation of the E1α subunit (PDHE1α). This leads to the activation of the PDC and a subsequent increase in glucose oxidation.

The downstream cellular effects of PDK4 inhibition by this compound are significant. In various cell models, it has been shown to inhibit the phosphorylation of PDHE1α at key serine residues (Ser232, Ser293, and Ser300), leading to a metabolic shift.[1] This has been linked to anti-proliferative and pro-apoptotic effects in cancer cells and improved glucose tolerance in animal models of diabetes.[1]

Target Specificity and Selectivity

A critical aspect of any kinase inhibitor is its selectivity profile, as off-target effects can lead to unforeseen biological consequences and therapeutic liabilities.

Kinase Selectivity Profile

Comprehensive, publicly available data on the selectivity of this compound against a broad panel of kinases is currently limited. The primary publication focuses on its potent activity against PDK4. While its allosteric mechanism of action suggests a potentially higher degree of selectivity compared to ATP-competitive inhibitors, empirical data from a broad kinase screen is necessary for a complete assessment.

Researchers using this compound are strongly encouraged to perform their own selectivity profiling, especially if unexpected phenotypes are observed. Commercial services are available for broad kinase panel screening.

Known Off-Target Effects

To date, no significant off-target kinase activities for this compound have been reported in the peer-reviewed literature. However, the absence of evidence is not evidence of absence. Without a comprehensive kinase screen, the potential for off-target effects remains an important consideration.

Signaling Pathways and Experimental Workflows

PDK4 Signaling Pathway

The following diagram illustrates the central role of PDK4 in cellular metabolism and the point of intervention for this compound.

Experimental Workflow for Assessing Target Specificity

This diagram outlines a typical workflow for confirming the on-target activity and assessing the selectivity of a kinase inhibitor like this compound.

Experimental Protocols

PDK4 Biochemical Kinase Assay (Adapta™ Universal Kinase Assay Format)

This protocol is adapted from the general procedure for the Adapta™ Universal Kinase Assay and should be optimized for specific laboratory conditions.

Materials:

-

Recombinant human PDK4 enzyme

-

PDK4 peptide substrate (e.g., a peptide containing the PDHE1α phosphorylation sites)

-

Adapta™ Universal Kinase Assay Kit (including Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and TR-FRET dilution buffer)

-

This compound

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well low-volume plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase buffer to a 4x final assay concentration.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the 4x compound dilution to the assay plate wells.

-

Add 2.5 µL of 4x PDK4 enzyme solution in kinase buffer.

-

Initiate the reaction by adding 5 µL of a 2x solution of PDK4 peptide substrate and ATP in kinase buffer.

-

-

Incubation: Incubate the reaction at room temperature for 60 minutes.

-

Detection:

-

Prepare the detection reagent by mixing the Adapta™ Eu-anti-ADP antibody and the Alexa Fluor® 647 ADP tracer in TR-FRET dilution buffer containing EDTA to stop the kinase reaction.

-

Add 5 µL of the detection reagent to each well.

-

-

Equilibration: Incubate the plate at room temperature for 30 minutes to allow the detection reagents to equilibrate.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for Phosphorylation of PDHE1α

This protocol provides a general framework for assessing the phosphorylation status of the PDK4 substrate, PDHE1α, in cell lysates.

Materials:

-

Cell lines of interest (e.g., HCT116)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-PDHE1α (Ser293), anti-total-PDHE1α, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-PDHE1α) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for total PDHE1α and a loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-PDHE1α signal to the total PDHE1α signal and the loading control.

Conclusion

This compound is a potent and valuable tool for the study of PDK4 biology. Its allosteric mechanism of action is a promising feature for target selectivity. While its high potency against PDK4 is well-established, the broader kinase selectivity profile remains an area requiring further investigation. The experimental protocols provided in this guide offer a starting point for researchers to independently verify its on-target effects and explore its specificity in their systems of interest. As with any chemical probe, careful experimental design and interpretation are paramount to generating robust and reliable data.

References

In-Depth Technical Guide: The Biological Activity of PDK4-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of PDK4-IN--1 hydrochloride, a potent and orally active inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows to support further research and development.

Core Concepts: Understanding PDK4 and its Inhibition

Pyruvate Dehydrogenase Kinase 4 (PDK4) is a mitochondrial enzyme that plays a critical role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC). PDK4 phosphorylates and inactivates the E1α subunit of PDC, thereby inhibiting the conversion of pyruvate to acetyl-CoA and its entry into the tricarboxylic acid (TCA) cycle. This metabolic switch from glucose oxidation to glycolysis is implicated in various pathological conditions, including cancer, diabetes, and heart failure.

PDK4-IN-1 hydrochloride is an anthraquinone (B42736) derivative that acts as a potent inhibitor of PDK4.[1][2][3][4] By inhibiting PDK4, this compound restores PDC activity, promoting glucose oxidation and inducing metabolic reprogramming in cells. This mechanism underlies its observed anticancer, antidiabetic, and anti-allergic properties.[1]

Quantitative Biological Activity of this compound

The biological efficacy of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Activity

| Parameter | Cell Line(s) | Concentration/IC50 | Observed Effect |

| PDK4 Inhibition | - | 84 nM (IC50) | Potent inhibition of PDK4 enzymatic activity.[1][2][3][4] |

| Cell Proliferation | HCT116, RKO (human colon cancer) | 50 µM | Significant impediment of cell proliferation over 72 hours.[1] |

| Colony Formation | HCT116, RKO | Not specified | Significant reduction in colony formation efficiency.[1] |

| Apoptosis | HCT116, RKO | 10-50 µM | Dose-dependent increase in apoptosis after 24 hours.[1] |

| PDHE1α Phosphorylation | HEK293T | 10 µM | Inhibition of phosphorylation at Ser232, Ser293, and Ser300.[1] |

| Akt Phosphorylation | AML12 (mouse hepatocyte) | 10 µM | Significant increase in p-Akt.[1] |

| p53 Phosphorylation | HCT116, RKO | Not specified | Dose-dependent increase in phosphorylation at Ser15.[1] |

| β-hexosaminidase Release | IgE/antigen-activated BMMCs | 10-20 µM | Dose-dependent inhibition of release.[1] |

In Vivo Activity & Pharmacokinetics

| Parameter | Animal Model | Dosage | Observed Effect |

| Glucose Tolerance | C57BL/6J mice | 100 mg/kg (oral, daily for 1 week) | Significant improvement in glucose tolerance.[1] |

| Bioavailability | Rat | Not specified | 64% |

| Half-life (t1/2) | Rat | Not specified | >7 hours |

| Clearance (CL) | Rat | Not specified | 0.69 L/h/kg |

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by directly inhibiting PDK4, which in turn modulates downstream signaling pathways involved in metabolism, cell survival, and apoptosis.

Experimental Workflows

The following diagram illustrates a general workflow for assessing the anticancer properties of this compound.

Detailed Experimental Protocols

In Vitro PDK4 Enzymatic Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against purified PDK4 enzyme.

Materials:

-

Recombinant human PDK4 enzyme

-

PDC E1α subunit (substrate)

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.

-

In a 384-well plate, add the PDK4 enzyme and the PDC E1α substrate to the kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., HCT116, RKO)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with this compound.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blotting for Phosphorylated Proteins

This technique is used to detect changes in the phosphorylation state of specific proteins, such as PDHE1α, Akt, and p53.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer containing phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PDHE1α, anti-PDHE1α, anti-phospho-Akt, anti-Akt, anti-phospho-p53, anti-p53)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells in lysis buffer and determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize protein bands using an imaging system. Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

In Vivo Oral Glucose Tolerance Test (OGTT)

This test assesses the ability of an animal to clear a glucose load from the blood, providing an indication of insulin (B600854) sensitivity and glucose metabolism.

Materials:

-

Mice (e.g., C57BL/6J)

-

This compound formulation for oral gavage

-

Glucose solution (e.g., 2 g/kg body weight)

-

Handheld glucometer and test strips

-

Oral gavage needles

Procedure:

-

Acclimatize mice and treat them daily with this compound or vehicle control via oral gavage for the specified duration (e.g., 1 week).

-

After the treatment period, fast the mice for 6 hours with free access to water.

-

Record the baseline blood glucose level (time 0) from a tail snip.

-

Administer a glucose solution via oral gavage.

-

Measure blood glucose levels at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance. A lower AUC indicates improved glucose tolerance.

References

An In-Depth Technical Guide to PDK4-IN-1 Hydrochloride and its Impact on Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PDK4-IN-1 hydrochloride, a potent and orally active inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4). We delve into its mechanism of action, its profound effects on cellular metabolism, and its potential therapeutic applications in metabolic diseases and oncology. This document synthesizes key quantitative data from preclinical studies, details experimental protocols for its evaluation, and illustrates the underlying signaling pathways.

Introduction to PDK4 and Cellular Metabolism

The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. It catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA. The activity of PDC is tightly regulated, primarily through reversible phosphorylation by a family of four dedicated kinases, the Pyruvate Dehydrogenase Kinases (PDK1-4).

PDK4 is a key isozyme that phosphorylates and inactivates the E1α subunit of the PDC, thereby inhibiting the conversion of pyruvate to acetyl-CoA. This action effectively shifts cellular metabolism away from glucose oxidation and towards glycolysis, even in the presence of oxygen (the Warburg effect), and promotes the utilization of fatty acids. Upregulation of PDK4 is associated with various pathological states, including type 2 diabetes, heart failure, and several cancers. By inhibiting PDK4, this compound restores PDC activity, promoting glucose oxidation and reprogramming cellular metabolism.

This compound: A Potent Allosteric Inhibitor

This compound, also referred to as compound 8c in its initial discovery, is an anthraquinone-derived, orally active, allosteric inhibitor of PDK4.[1] It exhibits high potency with a half-maximal inhibitory concentration (IC50) in the nanomolar range.

Mechanism of Action

This compound acts as an allosteric inhibitor of PDK4.[1] Molecular docking studies suggest that it binds to the lipoamide (B1675559) binding site of PDK4, distinct from the ATP-binding pocket.[1] This binding induces a conformational change in the enzyme, leading to the inhibition of its kinase activity. By inhibiting PDK4, this compound prevents the phosphorylation of the PDH E1α subunit, thereby maintaining the PDC in its active, dephosphorylated state. This promotes the conversion of pyruvate to acetyl-CoA and enhances glucose oxidation.

The following diagram illustrates the regulatory role of PDK4 on the Pyruvate Dehydrogenase Complex and the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 (nM) | Reference |

| This compound | PDK4 | 84 | [1] |

Table 2: In Vitro Anti-proliferative and Pro-apoptotic Effects on Human Colon Cancer Cell Lines

| Cell Line | Treatment | Concentration (µM) | Time (hours) | Effect | Reference |

| HCT116 | PDK4-IN-1 | 50 | 72 | Significant impedance of proliferation | [2] |

| RKO | PDK4-IN-1 | 50 | 72 | Significant impedance of proliferation | [2] |

| HCT116 | PDK4-IN-1 | 10-50 | 24 | Dose-dependent increase in apoptosis | [2] |

| RKO | PDK4-IN-1 | 10-50 | 24 | Dose-dependent increase in apoptosis | [2] |

Table 3: In Vivo Efficacy in a Mouse Model of Diet-Induced Obesity

| Treatment | Dosage | Administration Route | Duration | Effect on Glucose Tolerance | Reference |

| PDK4-IN-1 | 100 mg/kg/day | Oral | 1 week | Significantly improved | [2] |

Table 4: In Vivo Efficacy in a Passive Cutaneous Anaphylaxis Mouse Model

| Treatment Group | PDK4-IN-1 Concentration (µM) | Absorbance (β-hexosaminidase release) | Reference |

| IgE/Antigen | 0 | 0.26 | [2] |

| IgE/Antigen + PDK4-IN-1 | 10 | 0.20 | [2] |

| IgE/Antigen + PDK4-IN-1 | 20 | 0.126 | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

PDK4 Kinase Activity Assay

This assay measures the ability of this compound to inhibit the phosphorylation of the PDC E1α subunit by PDK4.

-

Materials:

-

Recombinant human PDK4

-

Recombinant human PDC E1α subunit

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Phospho-specific antibody against PDH E1α (e.g., anti-phospho-Ser293)

-

Secondary antibody conjugated to a detectable label (e.g., HRP)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a 96-well plate, add the PDK4 enzyme and the PDC E1α substrate to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Coat the plate with a capture antibody for the PDC E1α subunit.

-

Wash the plate and add the primary phospho-specific antibody.

-

Wash the plate and add the secondary antibody.

-

Add a substrate for the detection label (e.g., TMB for HRP) and measure the signal using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

-

Materials:

-

Human colon cancer cell lines (e.g., HCT116, RKO)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control.

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

-

Materials:

-

Human colon cancer cell lines (e.g., HCT116, RKO)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Treat the cells with different concentrations of this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

-

Western Blot Analysis of PDH Phosphorylation

This method is used to determine the effect of this compound on the phosphorylation status of the PDH E1α subunit.

-

Materials:

-

Cells or tissue lysates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-PDH E1α (Ser293, Ser300, Ser232), anti-total PDH E1α, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells or tissues with this compound.

-

Lyse the cells or tissues and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated PDH levels to total PDH and a loading control like β-actin.

-

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay evaluates the effect of this compound on glucose metabolism.

-

Materials:

-

Diet-induced obese mice (e.g., C57BL/6J on a high-fat diet)

-

This compound

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

-

Procedure:

-

Administer this compound (e.g., 100 mg/kg) or vehicle orally to the mice daily for one week.

-

Fast the mice overnight (approximately 16 hours) before the test.

-

Measure the baseline blood glucose level (t=0) from the tail vein.

-

Administer a glucose solution orally or via intraperitoneal injection.

-

Measure blood glucose levels at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

-

Passive Cutaneous Anaphylaxis (PCA) Model in Mice

This in vivo model assesses the anti-allergic activity of this compound.

-

Materials:

-

Mice (e.g., BALB/c)

-

Anti-dinitrophenyl (DNP) IgE antibody

-

DNP-human serum albumin (HSA)

-

Evans blue dye

-

This compound

-

-

Procedure:

-

Sensitize the mice by intradermally injecting anti-DNP IgE into one ear.

-

After 24 hours, administer this compound or vehicle orally.

-

One hour after drug administration, intravenously inject a mixture of DNP-HSA and Evans blue dye.

-

After 30 minutes, sacrifice the mice and dissect the ears.

-

Extract the Evans blue dye from the ear tissue using formamide.

-

Measure the absorbance of the extracted dye at 620 nm.

-

A reduction in absorbance in the treated group compared to the control group indicates inhibition of the allergic reaction.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the action of this compound.

PDK4 Signaling in Cancer Metabolism

Experimental Workflow for In Vitro Evaluation of PDK4-IN-1

Logical Relationship of PDK4 Inhibition and its Therapeutic Effects

Conclusion

This compound is a promising small molecule inhibitor of PDK4 with demonstrated preclinical efficacy in models of cancer, diabetes, and allergic reactions. Its ability to modulate cellular metabolism by activating the Pyruvate Dehydrogenase Complex highlights the therapeutic potential of targeting PDK4. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the utility of this compound and the broader field of metabolic reprogramming in disease. Further investigation is warranted to translate these promising preclinical findings into clinical applications.

References

Technical Guide: PDK4-IN-1 Hydrochloride - A Potent Modulator of the PDK4 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PDK4-IN-1 hydrochloride, a potent and orally active inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4). This document consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Concepts: The Role of PDK4 in Cellular Metabolism

Pyruvate Dehydrogenase Kinase 4 (PDK4) is a key mitochondrial enzyme that plays a critical role in the regulation of glucose metabolism. It functions by phosphorylating and thereby inactivating the E1α subunit of the pyruvate dehydrogenase complex (PDC). This inactivation prevents the conversion of pyruvate to acetyl-CoA, effectively acting as a switch from glucose oxidation to fatty acid oxidation. Dysregulation of PDK4 activity has been implicated in various metabolic diseases, including type 2 diabetes and cancer.

This compound: A Potent Inhibitor

This compound is an anthraquinone (B42736) derivative that acts as a potent and orally bioavailable allosteric inhibitor of PDK4.[1][2][3] Its inhibitory action on PDK4 restores PDC activity, promoting glucose oxidation and impacting various cellular processes.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 84 nM | Human | Kinase Assay | [4][5][6] |

Table 2: Cellular Effects of PDK4-IN-1 (Compound 8c)

| Cell Line | Concentration | Time | Effect | Reference |

| HCT116 and RKO | 10-50 µM | 24 hours | Dose-dependent increase in apoptosis | [4][5] |

| HCT116 and RKO | 50 µM | 0-72 hours | Significant impediment of proliferation | [4][5] |

| HEK293T | 10 µM | 24 hours | Inhibition of PDHE1α phosphorylation (Ser232, Ser293, Ser300) | [4][5] |

| AML12 | 10 µM | Not Specified | Significant increase in p-Akt | [4][5] |

| HCT116 and RKO | Not Specified | Not Specified | Dose-dependent phosphorylation of p53 on serine 15 | [4][5] |

| IgE/antigen-activated BMMCs | 10 µM and 20 µM | Not Specified | Dose-dependent inhibition of β-hexosaminidase release | [4] |

Table 3: In Vivo Effects and Pharmacokinetics of PDK4-IN-1 (Compound 8c)

| Animal Model | Dosage | Administration | Duration | Effect | Reference |

| C57BL/6J mice | 100 mg/kg | Oral | Daily for 1 week | Significant improvement in glucose tolerance | [4] |

| Rat | Not Specified | Not Specified | Not Specified | Good bioavailability (64%), long half-life (>7 h), moderate clearance (0.69 L/h/kg) | [5] |

Signaling Pathway Modulation by this compound

This compound exerts its effects by directly inhibiting PDK4, which in turn modulates downstream signaling pathways. The primary mechanism involves the reactivation of the Pyruvate Dehydrogenase Complex (PDC), leading to increased glucose oxidation.

Caption: this compound inhibits PDK4, preventing the phosphorylation and inactivation of the Pyruvate Dehydrogenase Complex (PDC).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PDK4 inhibitors like this compound.

In Vitro PDK4 Kinase Activity Assay (Radiometric)

This assay measures the phosphorylation of a substrate by PDK4 to determine the inhibitory activity of a compound.

Materials:

-

Recombinant human PDK4 enzyme

-

Substrate (e.g., Myelin Basic Protein)

-

[γ-³³P]-ATP

-

Assay buffer (e.g., 250 mM Tris-HCl, 10 mM EDTA, 5 mM EGTA, 10 mM DTT, 50 mM MgCl₂)

-

This compound

-

96-well plates

-

Kinase-Glo® reagent

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add 25 µL of double-distilled water and 5 µL of 10x assay buffer to each well.

-

Add 5 µL of the diluted this compound or DMSO (for control wells) to the respective wells.

-

Add 5 µL of ATP (10 µM) and 5 µL of the substrate (e.g., PDC E1, 0.2 µg per well) to all wells.[7]

-

Initiate the reaction by adding 5 µL of PDK4 (20 µM) in protein buffer to all wells except for the negative control.[7]

-

Mix the plate and incubate at 37°C for 30 minutes.[7]

-

Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.[7]

-

Shake the plate and incubate for 10 minutes at room temperature.[7]

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Human colon cancer cell lines (e.g., HCT116, RKO)

-

Culture medium (e.g., RPMI 1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of 3,000 cells per well and culture for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 50 µM) and a vehicle control (DMSO) for the desired time periods (e.g., 0-72 hours).[4][5]

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis in cells treated with this compound.

Materials:

-

Human colon cancer cell lines (e.g., HCT116, RKO)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound (e.g., 10-50 µM) for 24 hours.[4][5]

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-